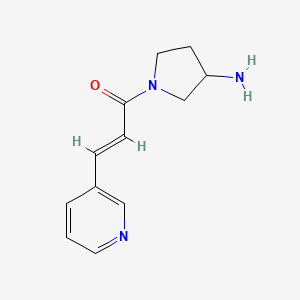
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
説明
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Molecular Structure and Formula:
- Molecular Formula: C11H15N3O
- Molecular Weight: 205.26 g/mol
- Canonical SMILES: C1CN(CC1N)C(=O)CC2=CN=CC=C2
This compound features a pyrrolidine ring with an amino substituent and a pyridine ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit anticancer activity. For instance, research has shown that compounds with similar structures can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that certain pyridine derivatives could inhibit PLK4, a protein kinase implicated in cancer progression .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research indicates that compounds containing pyrrolidine and pyridine rings can enhance neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in human breast cancer cells. The mechanism involved the induction of apoptosis through caspase activation.
Case Study 2: Neuroprotection
A separate investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated a reduction in neuronal cell death and improved cell survival rates, suggesting its potential as a therapeutic agent in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Neuroprotective |
| 1-(Pyridin-3-yl)ethan-1-one | Structure | Limited activity |
| 3-Aminopyrrolidine | Structure | Neuroprotective |
This table highlights the unique biological activities associated with this compound compared to structurally similar compounds.
Synthesis Routes
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino alcohols or amino acids.
- Coupling with Pyridine: Various coupling methods such as Suzuki or Heck reactions are employed to link the pyrrolidine and pyridine moieties.
特性
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-11-5-7-15(9-11)12(16)4-3-10-2-1-6-14-8-10/h1-4,6,8,11H,5,7,9,13H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSYLBUKECJMTK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















